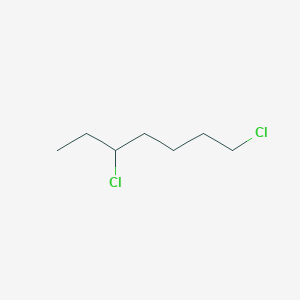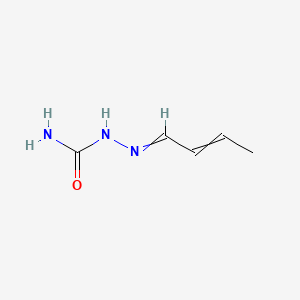
Hydrazinecarboxamide, 2-(2-butenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(2-butenylidene)- is an organic compound with the molecular formula C5H9N3O It is a derivative of hydrazinecarboxamide, featuring a butenylidene group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(2-butenylidene)- can be synthesized through the reaction of hydrazinecarboxamide with butenal under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(2-butenylidene)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-butenylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where the butenylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazinecarboxamide derivatives .
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-butenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2-butenylidene)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide: A simpler derivative without the butenylidene group.
2-(2-Butylidene)hydrazinecarboxamide: A similar compound with a butylidene group instead of butenylidene.
2-(2-Aminobenzylidene)hydrazinecarboxamide: Another derivative with an aminobenzylidene group
Uniqueness
Hydrazinecarboxamide, 2-(2-butenylidene)- is unique due to its specific butenylidene substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
5316-14-3 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(but-2-enylideneamino)urea |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9) |
InChI Key |
MVGVEKBZYSGCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



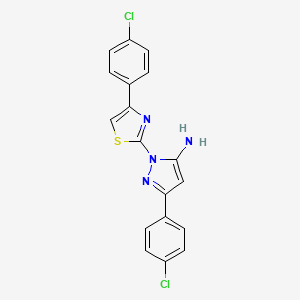
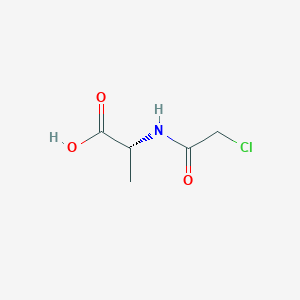
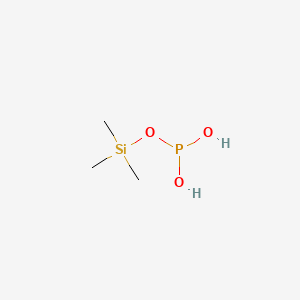
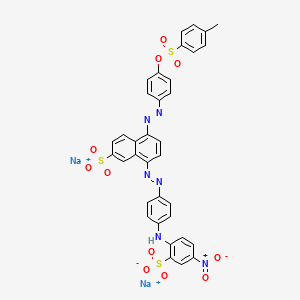

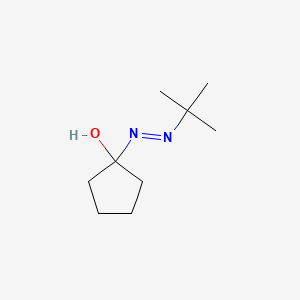
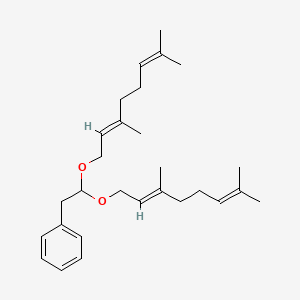



![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
